Haliangicin B

Antifungal Structure-Activity Relationship Natural Products

Haliangicin B (CAS 661466-85-9) is a β-methoxyacrylate-type polyene antibiotic produced by the marine myxobacterium Haliangium ochraceum (formerly H. luteum).

Molecular Formula C22H32O5
Molecular Weight 376.5 g/mol
Cat. No. B15579202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHaliangicin B
Molecular FormulaC22H32O5
Molecular Weight376.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H32O5/c1-9-20-22(5,27-20)14-17(4)16(3)11-10-15(2)12-18(24-6)19(25-7)13-21(23)26-8/h9-13,17,20H,1,14H2,2-8H3/b15-10-,16-11+,18-12-,19-13-/t17-,20+,22+/m1/s1
InChIKeyXIKGETOZQXNXHV-FBPBFTCHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Haliangicin B Procurement Guide: A Defined Geometrical Isomer in the Marine-Derived β-Methoxyacrylate Antifungal Class


Haliangicin B (CAS 661466-85-9) is a β-methoxyacrylate-type polyene antibiotic produced by the marine myxobacterium Haliangium ochraceum (formerly H. luteum) [1]. It is one of several geometrical isomers of the polyene moiety within the haliangicin family and exists as an inseparable mixture of cis- and trans-epoxide isomers [2]. The compound exhibits antifungal activity against filamentous fungi and oomycetes, with no antibacterial activity [3]. Its molecular formula is C22H32O5 with a molecular weight of 376.49 g/mol [3].

Why Haliangicin B Cannot Be Interchanged with Other Haliangicin Isomers or Generic β-Methoxyacrylates


The haliangicin family comprises stereochemically distinct isomers—including cis-haliangicin, Haliangicin A, B, C, and D—that differ in epoxide configuration and polyene geometry [1]. These structural variations translate into quantifiable differences in antifungal potency; Haliangicin B exhibits weaker activity than Haliangicin A, while Haliangicin D is the least active [2]. Consequently, substituting Haliangicin B with another isomer or a generic β-methoxyacrylate (e.g., myxothiazol or stigmatellin) without accounting for isomer-specific bioactivity profiles risks experimental inconsistency and invalid SAR conclusions. Furthermore, the heterologous production systems optimized for haliangicin may not be directly transferable to other class members [3].

Quantitative Differentiation Evidence for Haliangicin B: Comparative Activity, Spectrum, and Production


Geometrical Isomerism Defines a Distinct Antifungal Potency Profile

Haliangicin B is a geometrical isomer of the polyene moiety within the haliangicin family, present as an inseparable mixture of cis- and trans-epoxide isomers [1]. In direct antifungal assays, Haliangicin B exhibits weaker activity than the reference isomer Haliangicin A, while Haliangicin D is the weakest [2]. The MIC range for Haliangicin B against filamentous fungi is 0.1–12.5 μg/mL .

Antifungal Structure-Activity Relationship Natural Products

Selective Antifungal Spectrum with Zero Antibacterial Activity

Haliangicin B demonstrates activity exclusively against filamentous fungi and oomycetes, with no antibacterial activity observed [1]. In cross-study comparisons, haliangicin (and its isomers) showed MIC values >32 μg/mL against Bacillus subtilis and Escherichia coli, indicating complete lack of antibacterial effect [2]. This contrasts with amphotericin B, which exhibits both antifungal and some antibacterial activity [1].

Antimicrobial Spectrum Oomycetes Selectivity

Heterologous Production Overcomes Native Yield Limitations

The native producer Haliangium ochraceum SMP-2 yields only ~1 mg/L of haliangicin after >14 days of culture [1]. Heterologous expression of the hli biosynthetic gene cluster in Myxococcus xanthus increased production tenfold and reduced growth time threefold [1]. While this study focused on haliangicin (1), the same engineered system can produce haliangicin isomers including B, thereby improving accessibility for research procurement .

Bioproduction Synthetic Biology Metabolic Engineering

Conserved β-Methoxyacrylate Pharmacophore Confers Cytochrome bc1 Inhibition

Haliangicin B shares the β-methoxyacrylate pharmacophore common to respiratory chain inhibitors such as myxothiazol and stigmatellin [1]. This structural motif is known to inhibit electron flow within the cytochrome b-c1 segment (complex III) of fungal mitochondrial respiratory chains . While direct binding or inhibition kinetics for Haliangicin B have not been reported, its membership in the β-methoxyacrylate class strongly implies a similar mode of action [2].

Mechanism of Action Respiration Inhibitor Mitochondrial Complex III

Optimal Application Scenarios for Haliangicin B in Research and Industrial Development


Structure-Activity Relationship (SAR) Studies on Polyene Antifungals

Researchers conducting SAR studies on β-methoxyacrylate antibiotics can use Haliangicin B as a moderately active comparator to Haliangicin A. Its distinct polyene geometry and epoxide mixture provide a defined structural variant for assessing the impact of stereochemistry on antifungal potency and spectrum [1]. The quantifiable rank order of activity (A > B/C > D) serves as a benchmark for evaluating synthetic analogues or biosynthetic pathway modifications [1].

Fungal-Specific Screening in Complex Microbial Communities

Haliangicin B is particularly suited for antifungal discovery programs that require selective inhibition of filamentous fungi and oomycetes without affecting bacterial populations. Its lack of antibacterial activity (MIC >32 μg/mL) [2] ensures that observed effects in mixed cultures or environmental samples can be attributed solely to antifungal action, simplifying interpretation of microbiome or soil ecology experiments.

Biotechnological Production of Rare Marine Myxobacterial Metabolites

Industrial and academic groups aiming to produce haliangicin isomers at scale can leverage the heterologous expression system developed in Myxococcus xanthus. The tenfold yield improvement and threefold faster growth [3] make Haliangicin B more economically viable for repeated use or as a starting material for semisynthetic derivatization. This production advantage is directly relevant to procurement planning for long-term research programs.

Mechanistic Studies of Mitochondrial Complex III Inhibition

Haliangicin B can serve as a probe for investigating structure-function relationships of the cytochrome bc1 complex in fungi and oomycetes. As a member of the β-methoxyacrylate class with a unique polyene scaffold [4], it offers a distinct chemical space compared to strobilurin or myxothiazol inhibitors. Comparative respiratory inhibition assays using Haliangicin B can elucidate how stereochemical variations affect inhibitor binding and resistance profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Haliangicin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.